REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[CH:3]1.[Cl:7][CH2:8][CH2:9][CH2:10][CH3:11]>>[Cl-:7].[CH3:1][N+:2]1[CH:6]=[CH:5][N:4]([CH2:8][CH2:9][CH2:10][CH3:11])[CH:3]=1 |f:2.3|
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Name
|
|
Quantity
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487 g
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Type
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reactant
|
Smiles
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CN1C=NC=C1
|
Name
|
|
Quantity
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549 g
|
Type
|
reactant
|
Smiles
|
ClCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was set from 75 to 80° C
|
Type
|
WAIT
|
Details
|
The reaction was continued for three days
|
Duration
|
3 d
|
Type
|
WASH
|
Details
|
Then, the product was washed with ethyl acetate five times
|
Type
|
CUSTOM
|
Details
|
After that, it was dried in vacuum for three days
|
Duration
|
3 d
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
[Cl-].C[N+]1=CN(C=C1)CCCC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |